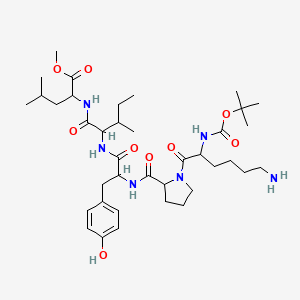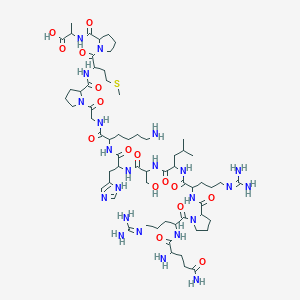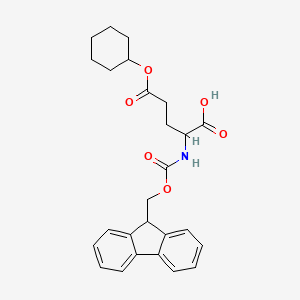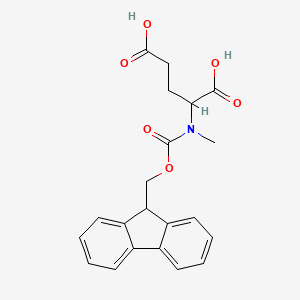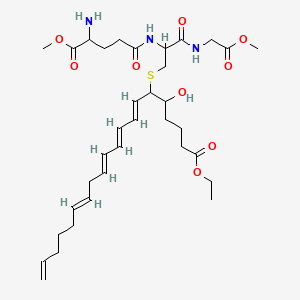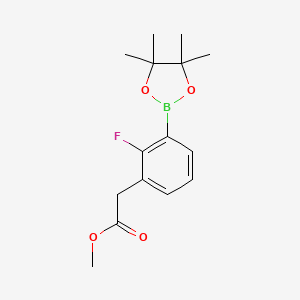
2-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of medicinal chemistry and material science due to its unique reactivity and stability. This compound is often employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester typically involves the reaction of 2-fluoro-3-(methoxycarbonylmethyl)benzene with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions are generally mild, often conducted at room temperature or slightly elevated temperatures, and in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction is typically carried out in organic solvents such as tetrahydrofuran or dimethylformamide to ensure optimal solubility and reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form biaryl or alkenyl products.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Protodeboronation: Acids (e.g., HCl, H2SO4) and sometimes radical initiators.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or alkenyl compounds.
Protodeboronation: Fluorinated aromatic compounds.
Scientific Research Applications
2-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluorine and methoxycarbonylmethyl groups.
4-Fluorophenylboronic Acid Pinacol Ester: Contains a fluorine atom but differs in the position and additional functional groups.
Uniqueness
2-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability. The presence of the fluorine atom enhances its electron-withdrawing properties, making it more reactive in certain coupling reactions .
Properties
Molecular Formula |
C15H20BFO4 |
|---|---|
Molecular Weight |
294.13 g/mol |
IUPAC Name |
methyl 2-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
InChI |
InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-8-6-7-10(13(11)17)9-12(18)19-5/h6-8H,9H2,1-5H3 |
InChI Key |
ACEHFIMOBVAHBV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CC(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






